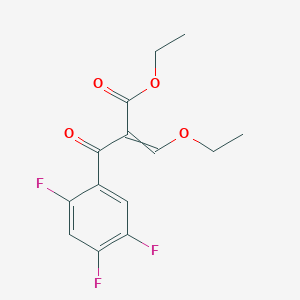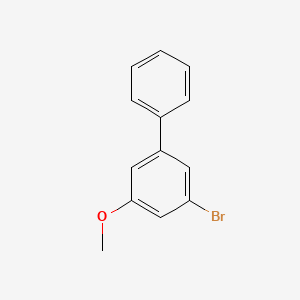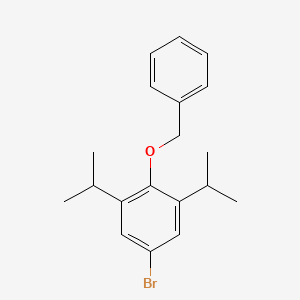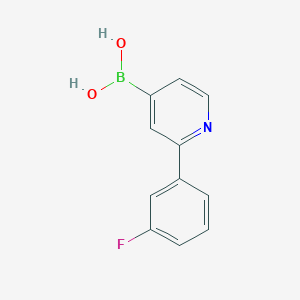
Ethyl 2-(2,4,5-trifluorobenzoyl)-3-ethoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate: is a chemical compound characterized by its unique structure, which includes ethoxy and trifluorobenzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate typically involves the reaction of ethyl 3-ethoxyacrylate with 2,4,5-trifluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the ethoxy or trifluorobenzoyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of trifluorobenzoyl groups on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: In medicine, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate has potential applications in drug development. Its structure may be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biological molecules. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 3-ethoxyacrylate: Lacks the trifluorobenzoyl group, making it less reactive and stable.
2,4,5-Trifluorobenzoyl chloride: Contains the trifluorobenzoyl group but lacks the ethoxyacrylate moiety, limiting its applications.
Uniqueness: The combination of ethoxy and trifluorobenzoyl groups in (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate makes it unique. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H13F3O4 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H13F3O4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-11(16)12(17)6-10(8)15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
KQKDPROKNKSZOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088264.png)
![1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088265.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088284.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088286.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088295.png)
![N6-[(6-Aminohexyl)carbamoylmethyl]-ADP](/img/structure/B14088297.png)
![7-Bromo-1-(4-methylphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088299.png)


![6-methoxy-N-[2-(pyridin-4-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14088306.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088342.png)
